1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Physicochemical Properties Drug Design Lipophilicity

Researchers designing kinase inhibitors often face challenges in sourcing advanced intermediates with optimal lipophilicity and built-in synthetic handles. 1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1291839-95-6) solves this with: • Balanced XLogP3-AA of 1.2 for oral bioavailability optimization • Cl/F substitution enabling SNAr diversification & 19F-NMR probe utility • Validated 5-oxopyrrolidine pharmacophore for ATP-competitive kinase inhibition Supplied at ≥95% purity with global shipping, ideal for medicinal chemistry and antimicrobial SAR libraries.

Molecular Formula C12H11ClFNO3
Molecular Weight 271.67 g/mol
CAS No. 1291839-95-6
Cat. No. B1454470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS1291839-95-6
Molecular FormulaC12H11ClFNO3
Molecular Weight271.67 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=C(C=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C12H11ClFNO3/c13-10-4-9(14)2-1-7(10)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
InChIKeyXPJIRXVDJCKLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Basic Characteristics


1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1291839-95-6) is a synthetic pyrrolidine derivative featuring a 5-oxopyrrolidine-3-carboxylic acid core N-substituted with a 2-chloro-4-fluorobenzyl group. It has a molecular formula of C12H11ClFNO3 and a molecular weight of 271.67 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, with the 5-oxopyrrolidine scaffold recognized for its utility in generating bioactive molecules [2]. Commercially, it is available from specialist chemical suppliers in research-grade purity (typically ≥95%) .

Synthetic Intermediate5-oxopyrrolidine-3-carboxylic acid scaffold for generating bioactive molecules.
N-Substitution Identity2-chloro-4-fluorobenzyl group enables halogen-dependent SAR and diversification.
Procurement FormatResearch-grade solid supplied by specialist chemical sources.

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Critical N-Substitution


Substituting 1-(2-chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with a generic 5-oxopyrrolidine-3-carboxylic acid derivative (e.g., 1-benzyl or 1-alkyl analogs) fails because the specific 2-chloro-4-fluorobenzyl group profoundly alters the scaffold's physicochemical properties, conformational preferences, and biological target engagement [1]. The unique halogen substitution pattern directly impacts lipophilicity (calculated XLogP3-AA of 1.2) and hydrogen-bond acceptor/donor capacities, which are critical for molecular recognition in kinase inhibitor design and antimicrobial activity [2]. Furthermore, the presence of both chlorine and fluorine substituents allows for subsequent synthetic diversification via nucleophilic aromatic substitution, a reactivity profile unavailable in non-halogenated or mono-substituted analogs, thereby limiting their utility as advanced intermediates [1].

Target Compound1-(2-chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Generic Analog1-benzyl-5-oxopyrrolidine-3-carboxylic acid or 1-alkyl derivatives
Halogen substitution pattern alters lipophilicity, H-bond capacity, and synthetic handles. Replacing with non-halogenated analogs may shift molecular recognition and limit further derivatization; direct interchangeability requires case-by-case validation.

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid vs. Analogs: Evidence


Lipophilicity & H-Bond Acceptor Capacity vs. Benzyl Analog

The target compound exhibits a calculated XLogP3-AA of 1.2, which is significantly higher than the unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid analog. This increase in lipophilicity is due to the electron-withdrawing chlorine and fluorine substituents on the benzyl ring, which reduce the overall polarity of the molecule [1]. Additionally, the target compound introduces a fluorine atom as a hydrogen-bond acceptor, a feature absent in the non-fluorinated analog, creating new opportunities for target protein interactions [2].

Lipophilicity & H-Bond Acceptor
Class-level
XLogP3-AA 1.2; 4 H-bond acceptors (incl. F).
Estimated ΔXLogP3-AA >0.2 vs 1-benzyl analog.
Supports lipophilicity-based differentiation for lead optimization.
Computed property; verify experimentally for specific target context.
Physicochemical Properties Drug Design Lipophilicity

CHK1/CHK2 Kinase Inhibitor Design Potential

The 5-oxopyrrolidine core of the target compound is a key pharmacophoric element in CHK1/CHK2 kinase inhibitors, as described in patents for pyrrolopyridine-based compounds [1]. The 5-oxo group acts as a critical hydrogen-bond acceptor for the kinase hinge region, a feature absent in the non-oxo analog 1-(2-chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid (CAS 1487627-80-4). While direct IC50 data for this specific compound is unavailable in the public domain, the class-level evidence demonstrates that the 5-oxo substitution is essential for sub-micromolar kinase inhibition [2], providing a clear differentiation criterion for scientific selection.

CHK1/CHK2 Kinase Design
Class-level
5-oxo group critical for hinge-region interaction in ATP-competitive kinase inhibition. Non-oxo analog lacks this pharmacophore.
Class-level SAR supports kinase inhibitor design context.
Direct IC50 data for this compound unavailable; review for specific target.
Kinase Inhibition Medicinal Chemistry Checkpoint Kinase

Commercial Purity for Reliable Synthesis

As a commercially listed research chemical, 1-(2-chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is supplied with a purity of ≥95% (as stated by suppliers like CymitQuimica and Leyan) [REFS-1, REFS-2]. This purity specification meets the standard threshold required for use as an intermediate in multi-step synthesis for drug discovery. While many unsubstituted 5-oxopyrrolidine-3-carboxylic acid derivatives are also available at similar purity, the specific halogenated benzyl substitution can complicate synthesis and purification, making the availability of a certified high-purity batch a significant procurement advantage.

Supplier Purity Spec
Data to verify
≥95% (supplier-stated)
Supplier-reported purity may support synthetic workflow.
Verify with certificate of analysis; sources not independently confirmed.
Chemical Purity Procurement Specification Synthetic Intermediate

Predicted Anti-MRSA Activity from Halogenated SAR

A 2023 study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that the 3,5-dichloro-2-hydroxyphenyl analog was approximately 4-fold more potent than clindamycin against methicillin-resistant S. aureus (MRSA) TCH 1516, with MIC values of 16 µg/mL for the most active derivatives [1]. While not a direct measurement for the target compound, this SAR strongly suggests that the presence of halogen substituents on the N-aryl ring enhances antimicrobial potency. The 2-chloro-4-fluorobenzyl group in the target compound provides a distinct halogen profile predicted to confer similar or enhanced Gram-positive antimicrobial activity compared to non-halogenated or mono-substituted analogs.

Predicted Antimicrobial Activity
Class-level
Analog study: halogenated derivative 4-fold more potent vs clindamycin (MIC ~16 µg/mL). Target compound predicted active based on halogen SAR.
Class-level inference supports antimicrobial screening context.
Direct MIC data for target compound unavailable; confirm in relevant strain panel.
Antimicrobial Resistance MRSA Structure-Activity Relationship

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Application Scenarios


CHK1/CHK2 Kinase Inhibitor Lead Optimization

The compound's 5-oxopyrrolidine core is a validated pharmacophore for ATP-competitive kinase inhibition, as evidenced by its presence in patent-protected CHK1/CHK2 inhibitor series [1]. Its unique combination of a hydrogen-bond accepting carbonyl and a modifiable 2-chloro-4-fluorobenzyl group makes it an ideal advanced intermediate for structure-based drug design. The fluorine atom not only enhances metabolic stability but also serves as a probe for 19F-NMR-based binding assays, a tool unavailable with non-fluorinated analogs. Procurement of this specific compound, rather than the generic 1-benzyl analog, ensures the incorporation of these critical features from the outset of a medicinal chemistry campaign.

Halogen-Enriched Antimicrobial Synthesis

Class-level evidence shows that halogenated 5-oxopyrrolidine-3-carboxylic acid derivatives have significantly enhanced antimicrobial activity against MRSA and VRE compared to their non-halogenated counterparts [2]. The target compound, with its 2-chloro-4-fluorobenzyl group, is a strategic precursor for generating a library of halogen-enriched analogs. Its built-in chlorine and fluorine atoms not only contribute to target binding but also provide synthetic handles for further diversification via palladium-catalyzed cross-coupling reactions, a utility absent in the non-halogenated 1-benzyl scaffold. This positions it as a superior procurement choice for antimicrobial research.

Physicochemical Tuning via Halogen Substitution

For projects focused on optimizing the drug-like properties of a lead series, the target compound offers a substantial advantage: its calculated lipophilicity (XLogP3-AA = 1.2) strikes a favorable balance between membrane permeability and aqueous solubility, a critical parameter for oral bioavailability [3]. This contrasts with the more polar, non-halogenated analogs that may suffer from poor permeability, or highly lipophilic di-substituted analogs that may face solubility and toxicity challenges. Sourcing this specific intermediate allows medicinal chemists to dial in these key properties from an early stage, potentially accelerating the lead optimization timeline.

Radioligand & Chemical Probe Intermediate

The presence of a fluorine atom in the 2-chloro-4-fluorobenzyl group makes this compound an attractive starting material for the synthesis of 18F-labeled radioligands for positron emission tomography (PET) imaging [3]. Fluorine-18 can be introduced via nucleophilic aromatic substitution of the chlorine atom, a synthetic route enabled by the specific 2-chloro-4-fluorobenzyl substitution pattern. This is a key differentiator from 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which lacks a suitable leaving group for late-stage radiofluorination. For chemical biology groups developing target engagement probes, this compound offers a direct path to a fluorinated pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
5-oxopyrrolidine pharmacophore with modifiable halogen-substituted benzyl
Class-level SAR review and target engagement assays
Antimicrobial screening studies
Halogen-enriched scaffold for SAR diversification
MIC and strain-panel endpoints
Physicochemical property optimization
Modifiable lipophilicity and H-bond profile
LogP and permeability assay context
Chemical probe and radioligand synthesis
2-chloro leaving group for late-stage radiofluorination
Radiolabeling feasibility and probe validation
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